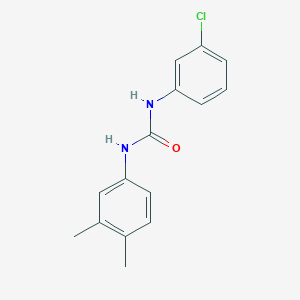

1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-10-6-7-14(8-11(10)2)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAVHLUOVTVKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304106 | |

| Record name | ST50202738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13208-29-2 | |

| Record name | NSC164217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50202738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-(3,4-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea

The primary and most well-documented methods for synthesizing this compound rely on conventional organic reactions that have been refined over time for reliability and efficiency.

Amine-Isocyanate Condensation Reactions

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between an appropriately substituted amine and an isocyanate. This nucleophilic addition reaction is typically high-yielding and straightforward to perform. The synthesis can be approached from two equivalent pathways, as detailed in Table 1.

Table 1: Amine-Isocyanate Condensation Pathways

| Pathway | Reactant 1 (Amine) | Reactant 2 (Isocyanate) |

|---|---|---|

| A | 3,4-Dimethylaniline | 3-Chlorophenyl isocyanate |

This interactive table outlines the two primary reactant combinations for the amine-isocyanate condensation synthesis.

In a typical procedure, one reactant is added to a solution of the other in an inert solvent, such as chloroform (B151607) or acetone. asianpubs.orgnih.gov The reaction is often exothermic and can proceed at room temperature, although gentle heating may be applied to ensure completion. asianpubs.org The product, being a urea (B33335) derivative, is often poorly soluble in common organic solvents and precipitates from the reaction mixture, which simplifies purification to simple filtration and washing. asianpubs.org For instance, the synthesis of structurally similar diaryl ureas has been achieved by mixing the corresponding amine and isocyanate and maintaining the reaction at room temperature for several hours. asianpubs.org

Multi-Step Organic Synthesis Techniques for Structural Assembly

Multi-step syntheses are employed when the requisite amine or isocyanate starting materials are not commercially available or when alternative, phosgene-free routes are desired. A common multi-step approach involves the in situ formation of the isocyanate intermediate from an amine.

One such method utilizes triphosgene (B27547), a safer solid substitute for the highly toxic phosgene (B1210022) gas, to convert an arylamine into its corresponding isocyanate. This intermediate is not isolated but is immediately reacted with a second arylamine present in the reaction vessel to form the final unsymmetrical diaryl urea. researchgate.net This procedure allows for the synthesis of a wide variety of diaryl ureas from readily available amine precursors. researchgate.net

The general sequence for this multi-step, one-pot synthesis is as follows:

Isocyanate Formation: An arylamine (e.g., 3-chloroaniline) reacts with triphosgene in the presence of a base to form the aryl isocyanate (e.g., 3-chlorophenyl isocyanate).

Urea Formation: A second arylamine (e.g., 3,4-dimethylaniline) is added to the reaction mixture, which then reacts with the in situ generated isocyanate to yield the target compound, this compound.

This approach avoids the handling of potentially unstable isocyanate intermediates and broadens the scope of accessible starting materials.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. For the synthesis of substituted ureas, several factors are typically investigated. While specific optimization data for this compound is not extensively published, general principles from related syntheses can be applied.

Key parameters for optimization include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. For example, in microwave-assisted syntheses of similar ureas, reaction times can be significantly reduced from hours to minutes. beilstein-journals.org The choice of solvent can influence reactant solubility and reaction rate. The optimization process often involves a systematic variation of these parameters to find the ideal conditions, a process that can be aided by experimental design methodologies. nih.govacs.org

Table 2: Parameters for Optimization in Urea Synthesis

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Temperature | Influences reaction rate; higher temperatures can lead to side reactions. | Room temperature to reflux (~40-70 °C) asianpubs.orgresearchgate.net |

| Time | Varies from minutes (microwave) to several hours (conventional heating). asianpubs.orgbeilstein-journals.org | 1.5 - 4 hours asianpubs.orgbeilstein-journals.org |

| Solvent | Affects solubility of reactants and product; inert solvents are preferred. | Acetone, Chloroform, Dichloromethane, Acetonitrile (B52724) asianpubs.orgbeilstein-journals.orgbioorganic-chemistry.com |

| Stoichiometry | Typically a 1:1 molar ratio of amine to isocyanate is used. | Equimolar amounts asianpubs.orgnih.gov |

This interactive table summarizes key reaction conditions that are typically optimized to improve the yield and purity of the final urea product.

Exploration of Novel Synthetic Strategies

Research into urea synthesis is continuously evolving, with a focus on developing more sustainable, efficient, and versatile methodologies. These novel strategies aim to overcome the limitations of traditional methods, such as the use of hazardous reagents.

Catalytic Approaches in Urea Synthesis

Modern synthetic chemistry is increasingly turning to catalytic methods to facilitate the construction of chemical bonds. For urea synthesis, electrocatalysis represents a promising frontier. researchgate.net This approach involves the co-reduction of carbon dioxide (CO2) and a nitrogen source (such as nitrate, nitrite, or nitrogen gas) at the surface of a catalyst to form the C-N bonds of the urea backbone. researchgate.netmdpi.com

Key features of electrocatalytic urea synthesis include:

Mild Conditions: Reactions can often be carried out at ambient temperature and pressure. acs.org

Sustainable Feedstocks: Utilizes CO2, a greenhouse gas, and abundant nitrogen sources. mdpi.com

Reduced Energy Consumption: Offers a potentially less energy-intensive alternative to traditional industrial processes. rsc.org

While this technology is still in development and has not been specifically applied to the synthesis of complex diaryl ureas like this compound, the underlying principles offer a new paradigm for urea formation. nih.gov Another novel catalytic route involves the palladium-catalyzed synthesis of ureas from arylcarbamoyl chlorides, providing an alternative pathway for C-N bond formation. chemicalbook.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals. The goal is to reduce the environmental impact of chemical processes.

In the context of synthesizing this compound, green chemistry principles can be applied in several ways:

Avoiding Hazardous Reagents: Replacing phosgene with safer alternatives like triphosgene or developing routes that use CO2 directly as a carbonyl source significantly improves the safety profile of the synthesis. researchgate.netscholaris.ca

Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. beilstein-journals.orgnih.gov

Sustainable Solvents: Exploring the use of more environmentally benign solvents or even aqueous conditions for urea synthesis can reduce reliance on volatile organic compounds. bioorganic-chemistry.com

The broader shift towards green urea production in industrial settings, which involves using green ammonia (B1221849) and captured CO2, highlights the importance of sustainability in this field of chemistry. ureaknowhow.comrsc.orgkapsom.com

Microwave-Assisted and Solvent-Free Methodologies

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity of the desired products. nih.govtsijournals.com For the synthesis of diaryl ureas, including this compound, microwave irradiation can significantly reduce reaction times from hours to minutes. foliamedica.bg

One notable advancement is the development of solvent-free, or solid-state, synthesis under microwave irradiation. This "green chemistry" approach minimizes the use of hazardous organic solvents, thereby reducing environmental impact and simplifying product work-up. A representative solvent-free synthesis of a diaryl urea involves the direct reaction of an isocyanate with an amine. For a compound structurally similar to the subject of this article, 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the synthesis was achieved by mixing and grinding 1-chloro-3-isocyanatobenzene and 4-nitrobenzenamine in an agate mortar, followed by microwave irradiation for a short duration. nih.gov This method, being rapid and efficient, is a promising strategy for the synthesis of this compound.

The general procedure for the microwave-assisted, solvent-free synthesis of N,N'-diarylureas involves milling the corresponding isocyanate and substituted aniline, mixing them thoroughly, and then irradiating the mixture in a microwave oven. sci-hub.se The progress of the reaction can be monitored by thin-layer chromatography, and the crude product can be purified by recrystallization. sci-hub.se This technique offers several advantages, including shorter reaction times, high yields, and a simple experimental procedure. sci-hub.se

Derivatization and Analogue Development of the Chemical Compound Scaffold

The diaryl urea scaffold is a versatile platform for the development of new chemical entities with tailored properties. Derivatization of this compound can be achieved through systematic modifications of its core structure.

Systematic Structural Modifications on the Aromatic Rings

The biological activity and physicochemical properties of diaryl ureas are highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies of various diaryl urea derivatives have provided valuable insights for the rational design of new analogues. nih.govnih.gov

For instance, the introduction of different functional groups on either the 3-chlorophenyl or the 3,4-dimethylphenyl ring can modulate the compound's electronic and steric properties, thereby influencing its biological activity. researchgate.net SAR studies on similar diaryl urea series have shown that bulky alkyl and aryl substitutions can enhance activity against certain biological targets. nih.gov

| Modification Position | Substituent Type | Potential Impact on Activity | Reference |

| 3-chlorophenyl ring | Electron-withdrawing groups | Can influence binding affinity and metabolic stability | nih.gov |

| 3-chlorophenyl ring | Electron-donating groups | May alter electronic distribution and receptor interactions | nih.gov |

| 3,4-dimethylphenyl ring | Additional alkyl groups | Can enhance lipophilicity and steric bulk | nih.gov |

| 3,4-dimethylphenyl ring | Halogen atoms | May introduce new binding interactions and affect metabolism | nih.gov |

Isosteric Replacements of the Urea Linkage (e.g., thiourea (B124793) derivatives)

Isosteric replacement is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. In the case of this compound, the urea linkage (-NH-CO-NH-) can be replaced by its sulfur analogue, the thiourea linkage (-NH-CS-NH-), to yield 1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)thiourea.

Thiourea derivatives often exhibit distinct biological activities compared to their urea counterparts. mdpi.comresearchgate.net The synthesis of diaryl thioureas can be achieved through various methods, including the reaction of an amine with an isothiocyanate. For example, 1-(3-chlorophenyl)thiourea (B1349316) has been synthesized by refluxing 3-chloroaniline (B41212) with potassium thiocyanate (B1210189) in the presence of hydrochloric acid. nih.gov The synthesis of more complex diarylthioureas often follows a similar principle, reacting the appropriately substituted amine and isothiocyanate. researchgate.netmdpi.com

The biological evaluation of diarylthiourea analogues has revealed their potential as anticancer and antimicrobial agents. nih.govnih.govtouro.edu The substitution pattern on the aryl rings plays a crucial role in determining their activity.

| Compound Type | Linkage | General Synthetic Route | Potential Biological Activities | References |

| Diaryl Urea | -NH-CO-NH- | Amine + Isocyanate | Anticancer, Antimicrobial | nih.govnih.gov |

| Diaryl Thiourea | -NH-CS-NH- | Amine + Isothiocyanate | Anticancer, Antimicrobial | nih.govnih.govnih.gov |

Stereochemical Investigations in Analogue Synthesis

The introduction of chiral centers into the this compound scaffold can lead to the formation of enantiomers, which may exhibit different biological activities and pharmacokinetic profiles. Stereochemical investigations are therefore crucial in the development of new analogues.

While this compound itself is not chiral, modifications to the scaffold can introduce chirality. For instance, the synthesis of analogues with chiral side chains or the introduction of atropisomerism through restricted rotation around the aryl-urea bonds can lead to stereoisomers.

The resolution of enantiomers of diaryl urea derivatives can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC). For a structurally related compound, 1-((3-chlorophenyl)(phenyl)methyl) urea, a method for enantiomer resolution by chiral HPLC has been successfully developed. nih.govresearchgate.net This suggests that similar chromatographic methods could be applied to chiral analogues of this compound.

Furthermore, the absolute configuration of enantiomers can be determined using a combination of experimental techniques, such as polarimetry, and computational methods, like Density Functional Theory (DFT) calculations of specific rotation. nih.gov The stereoselective synthesis of diaryl ureas, aiming to produce a single enantiomer, represents a significant challenge but offers the potential for developing more potent and selective therapeutic agents.

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Analysis of 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea and its Analogues

A multi-technique spectroscopic approach is essential for the complete characterization of the molecule in both solution and solid states.

NMR spectroscopy is a cornerstone for elucidating the molecular structure of diaryl ureas by providing detailed information about the chemical environment of each proton and carbon atom. While the specific spectrum for this compound is not publicly detailed, its expected features can be accurately predicted based on extensive studies of its analogues. mdpi.comunimi.it

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the 3-chlorophenyl and 3,4-dimethylphenyl rings, the two N-H protons of the urea (B33335) linkage, and the methyl group protons. The N-H protons typically appear as two separate broad singlets in a solvent like DMSO-d₆, with their chemical shifts being sensitive to hydrogen bonding and solvent interactions. The aromatic region would be complex due to spin-spin coupling. The protons on the 3,4-dimethylphenyl ring would appear as a set of signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, while the 3-chlorophenyl ring protons would present a pattern typical for a 1,3-disubstituted system. The two methyl groups would likely appear as sharp singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is typically the urea carbonyl carbon (C=O), appearing around 153-165 ppm. mdpi.comnih.gov The aromatic carbons would resonate in the typical range of 110-140 ppm, with carbons attached to the electronegative chlorine atom and nitrogen atoms shifted further downfield. The two methyl carbons on the dimethylphenyl ring would be found in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons within the aromatic rings, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the complex aromatic regions.

| Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | |

| Assignment | Predicted ¹H Shift |

| Urea C=O | - |

| Urea N-H | ~8.5-9.5 (2s) |

| 3-Chlorophenyl C-Cl | - |

| 3-Chlorophenyl Ar-C | - |

| 3-Chlorophenyl Ar-H | ~7.0-7.7 (m) |

| 3,4-Dimethylphenyl Ar-C | - |

| 3,4-Dimethylphenyl Ar-H | ~6.9-7.2 (m) |

| 3,4-Dimethylphenyl -CH₃ | ~2.1-2.2 (2s) |

Note: Predicted values are based on data from analogous structures and general substituent effects.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by characteristic urea group vibrations. Key bands include:

N-H Stretching: Typically observed as a strong, broad band in the 3200-3400 cm⁻¹ region, indicative of hydrogen-bonded N-H groups. researchgate.net

C=O Stretching (Amide I band): A very strong and sharp absorption between 1625 and 1680 cm⁻¹, which is characteristic of the urea carbonyl group. researchgate.net Its exact position can be influenced by the extent of hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III bands): These coupled vibrations appear in the 1500-1600 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively. researchgate.netnih.gov

Aromatic C-H and C=C Stretching: Found in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions.

C-Cl Stretching: A moderate to strong band is expected in the 700-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations, such as the aromatic ring breathing modes, often give strong Raman signals whereas they may be weak in the IR spectrum. The C=O stretch is also typically observable in the Raman spectrum.

| Characteristic FT-IR Absorption Bands for Diaryl Ureas | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide I) | 1625 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bend / C-N Stretch (Amide II) | 1500 - 1600 |

| C-N Stretch | 1400 - 1455 |

| C-Cl Stretch | 700 - 800 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₅H₁₅ClN₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of the compound and identifying any related impurities or degradation products. nih.govmdpi.com

Fragmentation Pattern: In tandem mass spectrometry (MS/MS) experiments, the protonated molecule is fragmented to reveal structural information. For N,N'-diaryl ureas, a characteristic fragmentation pathway involves the cleavage of one of the C-N bonds of the urea linkage. nih.gov This results in the formation of two primary fragment ions: one corresponding to the protonated isocyanate and the other to the protonated aniline. For the target compound, two main fragmentation pathways are expected:

Cleavage to form the 3-chlorophenyl isocyanate cation and 3,4-dimethylaniline.

Cleavage to form the 3,4-dimethylphenyl isocyanate cation and 3-chloroaniline (B41212). The relative abundance of these fragment ions can help differentiate it from its positional isomers. nih.gov

| Predicted Mass Spectrometry Data for C₁₅H₁₅ClN₂O | |

| Ion | Predicted Exact Mass (m/z) |

| [M]⁺˙ | 274.0873 |

| [M+H]⁺ | 275.0951 |

| [C₇H₄ClNO]⁺ | 153.0008 |

| [C₉H₁₂N]⁺ | 134.0964 |

| [C₇H₆ClN]⁺ | 127.0216 |

| [C₉H₁₁NO]⁺ | 149.0841 |

Solid-State Structural Determination

While spectroscopic methods define the molecular connectivity, solid-state techniques like X-ray crystallography provide precise information on the three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions in the crystalline state.

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. Although the specific crystal structure of this compound has not been reported, analysis of closely related diaryl urea structures, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea and 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, reveals conserved structural motifs. researchgate.netnih.gov

Typically, the central urea unit (-NH-CO-NH-) is found to be nearly planar. The two aryl rings are twisted with respect to this urea plane, with the dihedral angles being influenced by the substituents on the rings. researchgate.netnih.gov A key feature of diaryl urea crystal structures is the formation of extensive hydrogen bonding networks. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This often leads to the formation of one-dimensional chains or tapes where molecules are linked head-to-tail by N-H···O=C hydrogen bonds. researchgate.netresearchgate.net

| Typical Crystallographic Parameters for an Analogous Diaryl Urea | |

| Parameter | Example Value (from 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N-H···O Bond Length (Å) | ~2.0 - 2.4 |

| N-H···O Bond Angle (°) | ~155 - 165 |

| Dihedral Angle (Urea Plane to Aryl Ring) | Variable, often significant |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in substituted diaryl ureas. researchgate.net Different polymorphs arise from variations in molecular conformation or, more commonly, from different hydrogen bonding and packing arrangements in the crystal lattice. For instance, studies on 1,3-bis(3-fluorophenyl)urea (B11959935) have shown the existence of concomitant polymorphs where the hydrogen-bonded urea chains align in either antiparallel or parallel orientations, leading to different crystal symmetries and properties. nih.gov

The packing of this compound molecules in a crystal would be governed by a combination of strong N-H···O hydrogen bonds forming the primary structural motif, supplemented by weaker interactions such as C-H···π, π-π stacking, and halogen interactions involving the chlorine atom. mdpi.com The specific interplay of these forces could potentially lead to the formation of different polymorphic forms under varying crystallization conditions, each with unique physical properties.

Conformational Analysis in Solution and Solid States

The conformation of phenylurea compounds is largely defined by the rotational freedom around the C-N bonds of the urea bridge and the bonds connecting the nitrogen atoms to the phenyl rings. This flexibility allows the molecule to adopt various spatial arrangements, with the most stable conformations being those that minimize steric hindrance and maximize favorable electronic interactions.

In the solid state , the conformation of phenylurea derivatives is predominantly dictated by the packing forces within the crystal lattice. X-ray crystallography studies on analogous compounds, such as 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, reveal a nearly planar arrangement of the molecule. This planarity is often stabilized by intermolecular hydrogen bonding between the N-H groups of the urea bridge and suitable acceptor atoms on adjacent molecules, leading to the formation of well-ordered supramolecular structures. For instance, in the crystal structure of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the two phenyl rings is a mere 8.70(7)°, indicating a high degree of coplanarity. nih.gov This arrangement is further reinforced by N-H...O hydrogen bonds.

Interactive Table: Crystallographic Data for an Analogous Phenylurea Compound

| Compound | Dihedral Angle Between Phenyl Rings | Key Torsion Angles | Intermolecular Interactions |

| 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea | 8.70(7)° | C1–N1–C2–C7: 178.39(11)°, C1–N2–C8–C13: -165.69(11)° | N-H...O hydrogen bonds, C-H...Cl interactions |

Data derived from the crystallographic study of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea, a structurally similar compound. nih.gov

In solution , the conformational landscape of this compound is expected to be more dynamic. The absence of crystal packing forces allows for greater rotational freedom. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in probing the conformational preferences in solution. The chemical shifts of the N-H protons in the ¹H NMR spectrum, for example, can provide insights into their involvement in intramolecular hydrogen bonding and their orientation relative to the phenyl rings. In many phenylurea derivatives, two distinct singlets are observed for the two N-H protons, indicating restricted rotation around the C-N bonds on the NMR timescale. mdpi.com The exact conformation will be influenced by the solvent's polarity and its ability to form hydrogen bonds with the urea moiety.

While direct experimental data for this compound remains elusive, the established principles from related structures provide a strong basis for understanding its conformational behavior in different environments. Further dedicated crystallographic and spectroscopic studies on the title compound are necessary to fully elucidate its precise three-dimensional structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of compounds like substituted phenylureas. A typical DFT study would involve geometry optimization of the molecule to find its most stable conformation, followed by calculations of various electronic and spectroscopic properties.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. The distribution of these orbitals across the molecular structure would indicate the regions most involved in electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. uni-muenchen.deresearchgate.net The map uses a color scale to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. researchgate.net For this urea (B33335) derivative, MEP analysis would likely identify the oxygen atom of the carbonyl group as a region of high negative potential and the N-H protons as areas of positive potential.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts are compared with experimental data to confirm the molecular structure.

IR: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. This helps in assigning specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed spectral bands.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which provides information about the molecule's chromophores. ajchem-a.com

Reactivity Descriptors and Sites of Reactivity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. ajchem-a.com These parameters provide a quantitative measure of the molecule's reactivity. Local reactivity descriptors, like Fukui functions, can also be calculated to identify the specific atoms within the molecule that are most likely to participate in electrophilic, nucleophilic, or radical reactions.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. jppres.com For a molecule with multiple rotatable bonds like 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea, MD simulations would explore its conformational landscape, revealing the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are essential for predicting the Non-Linear Optical (NLO) properties of new materials, which are important for applications in photonics and optoelectronics. nih.govnih.gov Calculations of properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can indicate a molecule's potential as an NLO material. ajchem-a.comphyschemres.org Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit larger hyperpolarizability values. A computational study would determine if the substitution pattern on this urea derivative leads to significant NLO properties. ripublication.com

Mechanistic Insights through Computational Modeling

Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the computational and theoretical modeling of this compound. While computational methods such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analyses are common for understanding the mechanistic behavior of phenylurea-class compounds, no dedicated research applying these techniques to this compound could be identified for inclusion in this article.

Consequently, detailed research findings and data tables concerning its binding energies, molecular orbital analyses (such as HOMO-LUMO gaps), electrostatic potential maps, or simulated interactions with biological targets are not available in the reviewed literature. Further research in the field of computational chemistry would be required to elucidate these specific mechanistic insights.

Biological Activity and Molecular Mechanisms of Action Non Human and Non Clinical Contexts

Antimicrobial Efficacy Investigations

The antimicrobial properties of 1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)urea and related diarylurea compounds have been explored, demonstrating activity against clinically relevant bacterial strains.

Diarylurea compounds have shown promising antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. nih.gov In one study, a series of diarylureas were synthesized and screened for their antibacterial activity, with some compounds exhibiting potent effects against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov

For instance, a related diarylurea compound, ZJ-2, demonstrated significant antibacterial activity against both S. aureus and E. faecium with a Minimum Inhibitory Concentration (MIC) value of 0.78–1.56 μmol/L. nih.gov Another study highlighted the potential of antimicrobial peptides against S. aureus and Enterococcus faecalis, indicating the ongoing search for new agents to combat these pathogens. nih.gov The ability of these bacteria to form biofilms further complicates treatment, making the discovery of antibiofilm agents a priority. frontiersin.orgresearchgate.net

Table 1: Antibacterial Activity of a Representative Diarylurea Compound (ZJ-2)

| Bacterial Strain | MIC (μmol/L) |

| Staphylococcus aureus | 0.78 |

| MRSA | 1.56 |

| Enterococcus faecium | 0.78 - 1.56 |

Data extracted from a study on the antibacterial and anti-biofilm activity of diarylureas. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data for the compound This compound to thoroughly populate the requested article sections. Research and published findings directly pertaining to its specific antifungal properties, detailed molecular mechanisms, preclinical antiproliferative activity on the specified cancer cell lines, and agrochemical relevance are not available in the public domain based on the conducted searches.

Scientific research on related urea-based compounds shows a wide range of biological activities, including antifungal, anticancer, and herbicidal properties. For instance, compounds with similar structural motifs, such as other substituted diaryl ureas, have been investigated for their effects on various biological pathways. However, due to the principle of structure-activity relationship in chemistry and pharmacology, even minor structural differences—such as the positioning of methyl groups on the phenyl ring—can lead to significant changes in biological and molecular activity.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on This compound , it is not possible to generate the detailed article as outlined. Extrapolating data from analogous but structurally distinct compounds would be scientifically speculative and would violate the core instructions of the request. Further experimental research is required to elucidate the specific biological and molecular activities of this particular compound.

Agrochemical Relevance

Herbicidal Activity and Target Specificity

Phenylurea herbicides are a well-established class of compounds used for weed control in both agricultural and non-agricultural settings. Their primary mechanism of action involves the inhibition of photosynthesis in susceptible plant species. Specifically, these compounds act as inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, phenylurea herbicides block the flow of electrons, leading to a halt in photosynthetic activity and ultimately causing plant death.

While numerous phenylurea derivatives have been commercialized as herbicides, there is no specific information available in the reviewed scientific literature detailing the herbicidal activity or target specificity of this compound. However, based on its structural class, it is plausible that it could exhibit similar herbicidal properties by targeting Photosystem II.

Fungicidal Efficacy in Agricultural Applications

The diarylurea scaffold has also been explored for its potential antifungal properties. Research into this area has revealed that certain diarylurea derivatives can exhibit activity against various fungal pathogens. The exact mechanisms of action can vary, but they often involve the disruption of essential cellular processes in the fungi.

There are currently no specific studies in the reviewed literature that have evaluated the fungicidal efficacy of this compound in agricultural applications. Therefore, its potential as a fungicide remains unconfirmed.

Insecticidal Properties

A related class of compounds, the benzoylphenylureas (BPUs), are known for their insecticidal activity. These compounds act as insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton. This disruption of the molting process is lethal to the larval stages of many insect species.

Although this compound is a diarylurea and not a benzoylphenylurea, the broader class of phenylurea derivatives has been investigated for insecticidal activity. Some novel phenylurea derivatives have shown potent insecticidal effects against various lepidopteran pests semanticscholar.org. However, specific data on the insecticidal properties of this compound are not available in the current body of scientific literature.

Receptor Modulation Studies

Ligand Binding and Allosteric Modulation Studies

Cannabinoid Type-1 (CB1) Receptor:

Diarylurea compounds have been identified as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor nih.govnih.gov. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous ligands. This binding can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the effect of the primary ligand.

Structure-activity relationship (SAR) studies on diarylurea analogs have shown that modifications to the phenyl rings can significantly impact their activity at the CB1 receptor acs.org. For instance, electron-deficient aromatic groups at certain positions can be important for activity nih.gov. These compounds have been observed to enhance the binding of radiolabeled CB1 agonists, a characteristic of some allosteric modulators nih.govacs.org.

While SAR studies of related diarylureas provide a framework, no specific ligand binding or allosteric modulation studies for this compound at the CB1 receptor have been reported. The table below presents data for a representative diarylurea CB1 receptor allosteric modulator to illustrate the type of data obtained in such studies.

| Compound | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| PSNCBAM-1 | [³H]CP55,940 Binding Enhancement | EC₅₀ | 167 nM | acs.org |

| PSNCBAM-1 | [³H]CP55,940 Binding Enhancement | Eₘₐₓ | 174% | acs.org |

Neuropeptide Y5 (NPY5) Receptor:

Urea-containing compounds have also been investigated as antagonists for the Neuropeptide Y5 (NPY5) receptor, a target of interest for the development of anti-obesity therapeutics researchgate.netnih.govnih.gov. SAR studies have been conducted on various trisubstituted phenylurea derivatives to optimize their potency as NPY5 receptor antagonists researchgate.net.

There is no available literature describing ligand binding or allosteric modulation studies of this compound specifically at the NPY5 receptor.

Functional Assays for Receptor Antagonism or Agonism

Cannabinoid Type-1 (CB1) Receptor:

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). For allosteric modulators, these assays can reveal whether they enhance or diminish the functional response of an orthosteric agonist. In the case of diarylurea CB1 receptor modulators, functional assays such as calcium mobilization have confirmed their character as negative allosteric modulators, as they reduce the maximal effect (Emax) of CB1 agonists nih.govacs.org.

No specific functional assay data for this compound at the CB1 receptor has been published. The table below provides an example of functional assay data for a representative diarylurea to illustrate its negative allosteric modulatory effects.

| Compound | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| PSNCBAM-1 | Calcium Mobilization (inhibition of CP55,940) | IC₅₀ | 32.5 nM | nih.gov |

Neuropeptide Y5 (NPY5) Receptor:

Functional assays for NPY5 receptor antagonists often involve measuring the inhibition of a cellular response triggered by an NPY5 agonist. For example, assays that measure the accumulation of cyclic AMP (cAMP) can be used, where an antagonist would block the agonist-induced changes in cAMP levels researchgate.net. Studies on trisubstituted phenylurea derivatives have confirmed their antagonist activity at the human NPY5 receptor in such functional assays researchgate.net.

Specific functional assay results for this compound at the NPY5 receptor are not available in the scientific literature.

Structure Activity Relationship Sar Studies for 1 3 Chlorophenyl 3 3,4 Dimethylphenyl Urea Derivatives

Influence of Substituent Electronic and Steric Parameters on Biological Activity

The biological activity of diaryl urea (B33335) derivatives is highly dependent on the electronic and steric properties of substituents on the phenyl rings. nih.gov These parameters modulate how the molecule interacts with its biological target, affecting binding affinity and subsequent biological response.

Steric Effects: The size and shape of substituents (steric hindrance) play a critical role in determining how well a molecule fits into its target's binding site. nih.gov Bulky substituents can either create favorable van der Waals interactions or cause steric clashes that prevent optimal binding. SAR studies on 4-aminoquinazolinyl-diaryl urea derivatives revealed that the bulk of the amino group on the side chain influenced antitumor potency. nih.gov Derivatives with a dimethylamino group were generally more effective than those with a larger morpholinyl group, which was attributed to the smaller bulk and stronger hydrophilia of the dimethylamino substituent. nih.gov Similarly, the substitution of a methyl group on a phenyl ring has been shown to increase antiproliferative activity compared to an unsubstituted phenyl ring. researchgate.net

The interplay between electronic and steric factors is complex, and optimizing for one can inadvertently affect the other. Therefore, a systematic exploration of various substituents with different properties is essential for developing potent compounds. nih.gov

Table 1: Influence of Substituents on Antiproliferative Activity of Diaryl Urea Derivatives

| Compound ID | R1 (Proximal Ring) | R2 (Distal Ring) | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 6b | 4-Cl | 4-Methylphenyl | HT-29 | 20.21 |

| 6b | 4-Cl | 4-Methylphenyl | A549 | 3.12 |

| 6c | 4-Cl | Phenyl | HT-29 | 35.89 |

| 6c | 4-Cl | Phenyl | A549 | 15.66 |

| 6e | H | 4-Methylphenyl | HT-29 | 32.44 |

| 6e | H | 4-Methylphenyl | A549 | 10.34 |

Data sourced from studies on diaryl urea derivatives as antiproliferative agents. researchgate.net

Impact of Positional Isomerism on Efficacy and Selectivity

The specific placement of substituents on the aryl rings, known as positional isomerism, has a profound impact on the efficacy and selectivity of diaryl urea derivatives. Moving a substituent from one position to another (e.g., ortho, meta, para) can drastically alter the molecule's three-dimensional shape and its ability to form key interactions with the target protein.

Studies on diaryl ureas as carbonic anhydrase II (hCA II) inhibitors have demonstrated the importance of substituent position for both potency and selectivity. In one series of urea-linked benzenesulfonamides, a compound with a 3-chlorophenyl "tail" group exhibited the most potent inhibitory activity (Ki value of 4.3 nM). nih.gov In the same series, a derivative with a 3-trifluoromethylphenyl group also showed high potency and, notably, exceptional selectivity for the hCA II isoform. nih.gov This highlights how the meta position can be critical for achieving desired pharmacological properties.

Similarly, research into N,N'-diaryl urea derivatives as p38 MAP kinase inhibitors underscores the role of positional isomerism. mdpi.com The design of these inhibitors often focuses on creating tight interactions with specific residues in the kinase's binding pocket, such as Thr106 and Gly110. mdpi.com The precise positioning of substituents on the aryl rings is essential to orient the molecule correctly to form these crucial hydrogen bonds, which are key to both high activity and selectivity over other kinases. mdpi.com

Table 2: Effect of Substituent Position on hCA II Inhibitory Activity

| Compound ID | Tail Group Moiety | Ki (nM) |

|---|---|---|

| 8c | 3-chlorophenyl | 4.3 |

| 8f | 3-trifluoromethylphenyl | 8.2 |

Data illustrates how meta-substitution influences potency in a series of urea-linked benzenesulfonamide inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For diaryl urea derivatives, QSAR is a powerful tool for understanding the physicochemical properties that govern their potency and for predicting the activity of novel, unsynthesized compounds. nih.gov

In a typical QSAR study, various molecular descriptors are calculated for each compound in a series. These descriptors quantify different structural features, including:

Electronic properties: such as electronegativity, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric properties: which describe the size and shape of the molecule, such as molecular volume and surface area. nih.gov

Hydrophobic properties: like the octanol-water partition coefficient (logP), which relates to the molecule's ability to cross cell membranes. researchgate.net

Topological properties: which describe the connectivity and branching of atoms within the molecule. nih.gov

These descriptors are then used as independent variables in statistical models, such as multiple linear regression (MLR) or more advanced machine learning methods like support vector machines (SVM), to predict the biological activity (the dependent variable). nih.govresearchgate.net

For diaryl urea derivatives targeting B-RAF kinase, QSAR studies have shown that descriptors related to size, degree of branching, aromaticity, and polarizability significantly affect inhibitory activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Molecular Field Analysis (MFA), provide further insights by creating a 3D grid around the aligned molecules to analyze the impact of steric and electrostatic fields on activity. ingentaconnect.com Such models can guide the rational design of new multi-targeted kinase inhibitors. ingentaconnect.com The validity and predictive power of a QSAR model are rigorously assessed through internal (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.govresearchgate.net

Design Principles for Enhanced Target Specificity and Potency

The insights gained from SAR and QSAR studies provide a clear set of design principles for creating next-generation diaryl urea derivatives with improved potency and selectivity.

Scaffold Hopping and Bioisosterism: A key strategy involves modifying the core scaffold while retaining essential binding interactions. For example, replacing a quinazoline ring with a 5-pyridyl-4-aminopyrimidinyl motif was used to improve water solubility and optimize cellular potency. nih.gov Similarly, introducing a sulfonylurea unit in place of the traditional urea scaffold has been explored to create novel sorafenib analogs, indicating that this bioisosteric replacement is important for activity. mdpi.com

Exploiting Specific Receptor Interactions: Potency and selectivity can be dramatically enhanced by designing molecules that interact with unique features of the target's binding site. For p38 inhibitors, the design focuses on forming hydrogen bonds with specific amino acids like Gly110, which is not present in other related kinases, thereby conferring selectivity. mdpi.com The diaryl urea moiety itself is crucial, often binding in a hydrophobic pocket and forming key hydrogen bonds. nih.gov

Molecular Hybridization: Combining the structural features of two different pharmacophores into a single molecule can lead to compounds with dual or enhanced activity. mdpi.com A novel series of compounds was created by combining the diaryl urea moiety from sorafenib with an N-acylhydrazone moiety, resulting in hybrid molecules with potent cytotoxicity against several cancer cell lines. mdpi.com

Conformational Constraint: Limiting the flexibility of a molecule can lock it into its bioactive conformation, improving binding affinity and potency. The introduction of spiropiperidine indoline substituents into an ortho-anilino diaryl urea series created conformationally constrained molecules that were potent and orally bioavailable P2Y1 antagonists. nih.gov

By systematically applying these principles—modifying scaffolds, targeting specific residues, combining pharmacophores, and controlling molecular conformation—medicinal chemists can rationally design diaryl urea derivatives like 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea to achieve superior therapeutic profiles.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying components within a sample. For phenylurea compounds, including 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea, various chromatographic methods are utilized to ensure product quality and conduct research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of phenylurea compounds due to their favorable solubility in common mobile phases and their inherent thermal instability, which can complicate other methods. Reversed-phase HPLC, in particular, is widely applied for purity assessment and quantitative analysis.

In a typical HPLC setup for phenylurea analysis, a C18 stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenylurea structure contains chromophores that absorb light in the UV spectrum.

Table 1: Illustrative HPLC Parameters for Phenylurea Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250mm x 4.6mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Injection Volume | 10-20 µL |

This table represents typical starting conditions for the analysis of phenylurea compounds. Method optimization for this compound would be required.

Research on various phenylurea herbicides has demonstrated the robustness of HPLC for achieving baseline separation and accurate quantification. The method's precision and recovery rates are critical for validation, ensuring that it is suitable for its intended purpose, whether for quality control in manufacturing or for trace-level detection in environmental samples.

Chiral HPLC for Enantiomer Resolution and Purity Determination

While this compound itself is not chiral, many related compounds and potential precursors or metabolites can be. Chirality plays a crucial role in the biological activity of many molecules. Chiral HPLC is a specialized form of liquid chromatography that can separate enantiomers—mirror-image isomers of a chiral compound.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. The development of a chiral HPLC method is essential for determining the enantiomeric purity of a substance.

For instance, a method was successfully developed for the enantiomeric resolution of the structurally related anticonvulsant Galodif (1-((3-chlorophenyl)(phenyl)methyl) urea). This demonstrates the applicability of chiral HPLC to this class of compounds. The separation of such compounds allows for the study of the properties of individual enantiomers.

Table 2: Example Chiral HPLC System Configuration

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) |

| Detection | UV or Circular Dichroism (CD) |

| Flow Rate | Adjusted for optimal resolution |

| Temperature | Controlled to ensure reproducible interactions |

This table outlines a general setup for chiral separations. The specific CSP and mobile phase would be selected based on the specific molecular structure of the chiral analyte.

Gas Chromatography (GC)

Direct analysis of phenylurea compounds by Gas Chromatography (GC) is challenging. These compounds are generally polar and thermally labile, meaning they can decompose at the high temperatures required for volatilization in the GC inlet. researchgate.net This thermal degradation leads to poor peak shape, lack of reproducibility, and inaccurate quantification.

To overcome these limitations, a derivatization step is necessary before GC analysis. research-solution.com Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable derivative. youtube.com For phenylureas, this often involves alkylation or acylation of the urea (B33335) nitrogens. research-solution.com This process modifies the compound's functional groups, reducing polarity and increasing volatility, making it suitable for GC separation. youtube.com

While effective, the need for derivatization adds complexity and potential sources of error to the analytical workflow. researchgate.net Therefore, HPLC is often the preferred method for routine analysis of these compounds. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, offer enhanced selectivity and sensitivity, making them powerful tools for analyzing complex mixtures and identifying unknown impurities or metabolites.

For phenylurea compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly valuable. LC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. This provides not only retention time data but also mass-to-charge ratio information, which can be used to confirm the identity of known compounds and elucidate the structure of unknown ones.

A study on phenylurea herbicides in natural waters utilized solid-phase extraction and derivatization followed by GC-MS. nih.gov This approach allowed for ultratrace level determination, with detection limits between 0.3 and 1.0 ng/L for parent compounds. nih.gov The derivatization to form thermostable products was key to enabling the GC-MS analysis. nih.gov

LC-MS/MS is especially powerful for quantitative analysis at very low concentrations. It operates by selecting a specific parent ion from the LC eluent, fragmenting it, and then monitoring for a specific fragment ion. This multiple reaction monitoring (MRM) approach is highly selective and minimizes interference from the sample matrix, resulting in excellent sensitivity and accuracy.

Table 3: Comparison of Hyphenated Techniques for Phenylurea Analysis

| Technique | Separation Principle | Detection Principle | Key Advantage | Application for this compound |

|---|---|---|---|---|

| GC-MS | Volatility/Boiling Point (after derivatization) | Mass-to-charge ratio of fragments | High resolution for volatile compounds | Trace analysis of derivatives in environmental samples. nih.gov |

| LC-MS/MS | Polarity/Hydrophobicity | Parent/Fragment ion transitions | High selectivity and sensitivity for non-volatile compounds | Purity testing, impurity profiling, and quantitative bioanalysis. |

Spectroscopic Analytical Approaches for Trace Detection and Characterization

Spectroscopic techniques are vital for the structural elucidation and characterization of molecules like this compound. While chromatography separates components, spectroscopy provides information about their chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. ¹H and ¹³C NMR spectra can confirm the connectivity of atoms and the chemical environment of each proton and carbon atom in the molecule, verifying the identity of the synthesized compound.

Mass Spectrometry (MS) , as mentioned in the context of hyphenated techniques, provides the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would show characteristic absorption bands for the N-H and C=O groups of the urea moiety, as well as bands corresponding to the aromatic rings.

These spectroscopic methods, often used in conjunction, provide a comprehensive characterization of the chemical compound, confirming its identity and structure.

Environmental Fate and Degradation Studies Academic Context

Biodegradation Pathways and Rates

No specific studies detailing the microbial or enzymatic degradation pathways of 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea were identified. Research on other phenylurea herbicides often shows that biodegradation can occur through processes such as N-demethylation, hydrolysis of the urea (B33335) bridge, and hydroxylation of the aromatic rings. However, the specific rates and primary metabolites for this compound are not documented.

Photolytic and Hydrolytic Stability under Environmental Conditions

Information regarding the stability of this compound when exposed to sunlight (photolysis) or its reactivity with water (hydrolysis) under typical environmental pH and temperature conditions is not available. The stability of a compound against these abiotic degradation processes is a key factor in determining its environmental persistence.

Soil Adsorption Coefficients (Koc) and Leaching Potential

There is no published data on the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound. The Koc value is essential for predicting the mobility of a chemical in soil and its potential to leach into groundwater. For other phenylurea herbicides, soil adsorption is known to be influenced by soil organic matter content and pH, but specific values for this compound are undetermined.

Biotransformation in Non-human Aquatic Organisms

No studies were found that investigated the uptake, metabolism, and excretion (biotransformation) of this compound in aquatic organisms such as fish. Consequently, metrics like the biotransformation half-life, which are important for assessing bioaccumulation potential, are unknown for this compound.

Atmospheric Degradation

The potential for atmospheric degradation of this compound, for instance through reactions with hydroxyl radicals, has not been studied. The rate of such reactions would determine the compound's persistence and long-range transport potential in the atmosphere.

Future Research Directions and Challenges

Development of Next-Generation Analogues with Improved Biological Specificity

A primary challenge in drug development is maximizing on-target activity while minimizing off-target effects. For 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea, future research should focus on systematic structural modifications to enhance its biological specificity. Structure-activity relationship (SAR) studies on similar diaryl urea (B33335) compounds have shown that substitutions on the phenyl rings significantly influence potency and selectivity. nih.govnih.govscilit.com

For instance, studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogues revealed that substitutions at the 3-position of the phenyl ring, such as chloro, fluoro, or methyl groups, enhanced potency at the cannabinoid type-1 (CB1) receptor. nih.gov Another study on diaryl ureas as anticancer agents confirmed that modifications to the terminal phenyl ring, including the number and position of halogen or methyl groups, could significantly enhance antiproliferative activity. scilit.com

Future research could systematically explore substitutions on both the 3-chlorophenyl and 3,4-dimethylphenyl rings of the target molecule. This would involve synthesizing a library of analogues with varying electronic and steric properties to probe interactions with biological targets.

Table 1: Proposed Analogues and Rationale for Enhanced Specificity

| Modification Site | Proposed Substituent | Rationale | Potential Impact |

|---|---|---|---|

| 3-Chlorophenyl Ring | Fluorine, Trifluoromethyl (CF3) | Modulate electronic properties and lipophilicity to alter binding affinity and target selectivity. nih.gov | Increased potency; altered kinase inhibition profile. |

| 3,4-Dimethylphenyl Ring | Methoxy (OCH3), Amino (NH2) | Introduce hydrogen bond donating/accepting capabilities to engage different residues in a target's binding pocket. | Improved specificity and solubility. |

| 3,4-Dimethylphenyl Ring | Replace with heterocyclic rings (e.g., pyridine, quinoxaline) | Introduce novel vector interactions and rigidity, potentially targeting different enzyme families. nih.gov | Access to novel biological targets; improved pharmacokinetic properties. |

Exploration of Novel Biological Targets and Therapeutic Avenues (non-clinical)

The diaryl urea scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, particularly protein kinases. nih.govnih.gov Many diaryl ureas function as multi-kinase inhibitors, targeting pathways crucial for cancer cell proliferation and angiogenesis, such as the RAS-RAF-MEK-ERK pathway. nih.gov Structurally related compounds have also been identified as inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are implicated in breast cancer. researchgate.net

Beyond oncology, aryl urea derivatives have shown a surprising diversity of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.nethilarispublisher.comuea.ac.uk For example, certain analogues are potent against Gram-negative bacteria, while others act as allosteric modulators of G protein-coupled receptors like the CB1 receptor. nih.govuea.ac.uk This broad bioactivity suggests that this compound could have untapped therapeutic potential.

Future non-clinical research should involve screening the compound and its next-generation analogues against diverse panels of biological targets. High-throughput screening against kinase, GPCR, and enzyme libraries could uncover novel mechanisms of action and open up new therapeutic possibilities beyond the established roles of diaryl ureas.

Table 2: Potential Biological Targets for Future Investigation

| Target Class | Specific Examples | Rationale Based on Structural Analogs | Potential Therapeutic Area |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, PI3K, Raf-1 | Many diaryl ureas are potent kinase inhibitors. nih.govresearchgate.netresearchgate.netnih.gov | Oncology, Inflammatory Diseases |

| GPCRs | Cannabinoid Receptor 1 (CB1) | Similar urea structures act as allosteric modulators. nih.gov | Neurological Disorders, Pain Management |

| Bacterial Enzymes | DNA Gyrase, Cell Wall Synthesis Enzymes | Aryl ureas have shown activity against various bacterial strains, including MRSA. nih.govsemanticscholar.org | Infectious Diseases |

| Viral Proteases | SARS-CoV Proteases | The urea scaffold is being explored for antiviral applications. hilarispublisher.comnih.gov | Antiviral Therapy |

Advanced Materials Science Applications of Urea-Based Scaffolds

The urea functional group is a powerful hydrogen-bonding motif that can impart significant structural integrity and unique properties to polymers. nih.govmdpi.com This has led to the development of urea-based scaffolds for a variety of advanced applications, particularly in biomedical and materials science. Polyurethanes, polyureas, and poly(ester urea)s are classes of polymers that leverage these properties for applications ranging from tissue engineering to self-healing materials. nih.govacs.orgduke.edu

In tissue engineering, biodegradable poly(ester urethane)urea (PEUU) and poly(carbonate-urethane)urea (PCUU) have been fabricated into porous, flexible scaffolds that support cell growth and tissue regeneration for bone, cartilage, and bladder applications. rsc.orgresearchgate.nethku.hknih.gov The mechanical properties and degradation rates of these materials can be precisely tuned. duke.edu

Future research could explore the incorporation of this compound as a monomer or pendant group in such polymers. This could create "bioactive" materials that not only provide structural support but also elicit a specific biological response, such as preventing infection or reducing inflammation around an implant. The strong intermolecular hydrogen bonds conferred by the diaryl urea moiety could also enhance the thermal and mechanical stability of the resulting polymers. nsf.gov

Table 3: Potential Materials Science Applications for Urea-Based Scaffolds

| Application Area | Scaffold Type | Role of the Urea Moiety | Potential Advantage |

|---|---|---|---|

| Tissue Engineering (Bone, Cartilage) | Poly(ester urethane)urea (PEUU) | Provides hydrogen bonding for mechanical strength and controlled degradation. researchgate.nethku.hk | Creates flexible, biodegradable scaffolds that mimic natural tissue. |

| Drug-Eluting Implants | Poly(urea ester) (PUE) | Acts as a biodegradable polymer matrix for controlled release. nsf.gov | Localized and sustained delivery of therapeutic agents. |

| Antimicrobial Coatings | Polyurea (PUR) Coatings | Incorporation of the bioactive diaryl urea could inhibit biofilm formation. nih.gov | Reduces risk of implant-associated infections. |

| Smart Polymers | Polyurea with dynamic bonds | Reversible hydrogen bonding can enable self-healing or shape-memory properties. | Development of durable, reusable materials. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The process of drug discovery and materials development is being revolutionized by artificial intelligence (AI) and machine learning (ML). stanford.eduvisive.ai These computational tools can accelerate the design-test-learn cycle by predicting the properties of novel compounds before they are synthesized. stanford.edu For a scaffold like this compound, AI/ML offers powerful methods for future research.

Generative models can design vast virtual libraries of novel analogues based on the core diaryl urea structure, exploring a much broader chemical space than is feasible with traditional synthesis alone. nih.gov Subsequently, predictive ML models, trained on existing data from similar compounds, can screen this virtual library to identify candidates with the highest probability of desired biological activity, selectivity, or material properties. nih.govnih.govacs.org This approach can prioritize synthetic efforts, saving significant time and resources. researchgate.net Furthermore, AI can be used to optimize the multi-step synthesis of these complex molecules, predicting reaction outcomes and suggesting optimal conditions. researchgate.net

Table 4: Application of AI/ML in the Development of Urea Compounds

| AI/ML Technique | Specific Application | Objective |

|---|---|---|

| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De novo design of novel diaryl urea analogues. | Rapidly generate diverse structures with drug-like properties for virtual screening. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) Models | Predict the biological activity (e.g., IC50) of designed analogues against specific targets. | Prioritize the most promising candidates for synthesis and experimental testing. acs.org |

| Graph Neural Networks (GNNs) | Predict drug-target interactions and binding affinity. | Identify novel biological targets and understand mechanisms of action. |

| Process Simulation and Optimization | Model and optimize reaction conditions for synthesis. visive.airesearchgate.net | Improve reaction yield, reduce byproducts, and enhance process efficiency. |

Sustainable Synthesis and Environmentally Conscious Degradation Strategies for Urea Compounds

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. Traditional methods for synthesizing unsymmetrical ureas often rely on hazardous reagents like phosgene (B1210022) or unstable isocyanate intermediates. nih.govnih.gov Future research must focus on developing environmentally benign synthetic routes for this compound and its derivatives.

Promising green chemistry approaches include palladium-catalyzed C-N cross-coupling reactions, one-pot syntheses from amines and a safe carbonyl source like CO2 or diphenyl carbonate, and reactions mediated by less toxic reagents. nih.govacs.orgresearchgate.nettandfonline.commdpi.com Electrochemical methods that convert nitrogen and CO2 directly into urea at ambient temperature and pressure represent a particularly innovative frontier, though they are currently focused on the parent urea molecule. acs.org Adapting these principles to complex diaryl ureas is a significant but important challenge. ureaknowhow.comresearchgate.netresearchgate.netrsc.org

On the other end of the lifecycle, understanding the environmental fate of these compounds is crucial. While some aryl ureas are used as herbicides and are known to be persistent in the environment, research into their biodegradation is ongoing. researchgate.netnih.gov Studies have identified bacterial strains capable of degrading phenylurea herbicides, offering a potential path for bioremediation. nih.gov For urea-based materials, incorporating biodegradable linkages (like esters) or designing polymers that degrade into non-toxic, naturally occurring substances is a key strategy. duke.edunsf.gov Future work should assess the biodegradability of this compound and design its material applications with end-of-life degradation in mind, for example, by using natural polymers as coating materials to ensure biodegradability. encyclopedia.pub

Table 5: Comparison of Synthetic and Degradation Strategies

| Process | Traditional Approach | Sustainable Future Direction |

|---|---|---|

| Synthesis | Use of phosgene and isocyanate intermediates; harsh reaction conditions. nih.govnih.gov | Catalytic coupling with CO2; one-pot reactions; electrochemical synthesis; use of green solvents. nih.govresearchgate.netacs.org |

| Degradation | Potential for persistence in the environment as micropollutants. nih.gov | Bioremediation using specialized microorganisms; design for biodegradability (e.g., incorporating ester links). duke.edunih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reacting substituted isocyanates with amines in inert solvents (e.g., dichloromethane, toluene) under reflux conditions. Base catalysts like triethylamine neutralize HCl by-products . For high-purity yields, controlled temperature (50–80°C) and stoichiometric ratios are critical. Comparative studies suggest that solvent polarity impacts reaction efficiency; polar aprotic solvents may enhance nucleophilic attack on the isocyanate group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substitution patterns and urea linkage , alongside X-ray crystallography for definitive stereochemical analysis . Purity is assessed via HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) to detect impurities such as unreacted intermediates .

Q. What safety protocols are essential for handling this compound in laboratory settings?